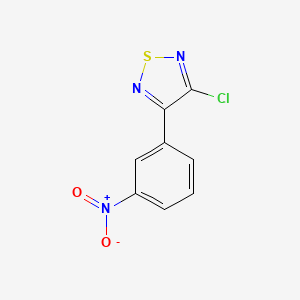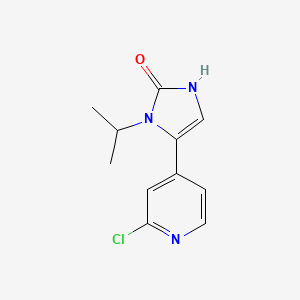
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, an ethylsulfonyl group, and a pyrazole ring
Méthodes De Préparation
The synthesis of 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the chloro and fluoro substituents: This step involves the halogenation of the phenyl ring using appropriate reagents such as chlorine and fluorine sources.
Attachment of the ethylsulfonyl group: This can be done through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The ethylsulfonyl group may play a role in modulating the compound’s solubility and stability. The pyrazole ring is known to interact with various biological targets, potentially leading to the inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole can be compared with other similar compounds such as:
4-(2-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
4-(2-Fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole: Lacks the chloro substituent, which may influence its binding affinity to certain targets.
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole: Has a methylsulfonyl group instead of an ethylsulfonyl group, potentially affecting its solubility and stability.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10ClFN2O2S |
|---|---|
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
4-(2-chloro-6-fluorophenyl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H10ClFN2O2S/c1-2-18(16,17)11-7(6-14-15-11)10-8(12)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) |
Clé InChI |
HGQVDYWTSFXRHW-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


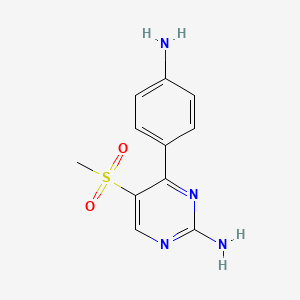


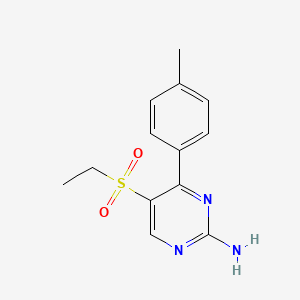

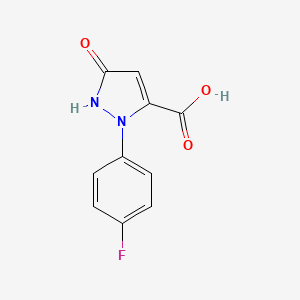
![3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)
![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)

![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)

